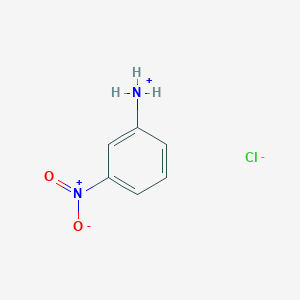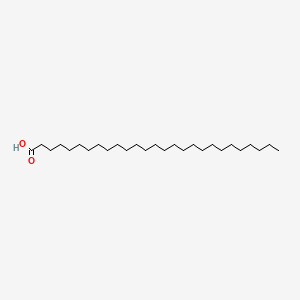
4-Nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phosphate can be synthesized by treating p-nitrophenol with phosphorus oxychloride (POCl3) followed by hydrolysis to yield 4-nitrophenyl phosphoric acid . This intermediate can then be neutralized to form 4-nitrophenyl monosodium phosphate or 4-nitrophenyl disodium phosphate .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes the addition reaction of p-nitrophenol with POCl3, followed by hydrolysis and neutralization to obtain the desired phosphate salts . The final product is typically obtained as a white powder through vacuum freeze drying .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl phosphate undergoes hydrolysis, particularly in the presence of phosphatases, to produce 4-nitrophenol and inorganic phosphate . This reaction is commonly used in enzyme assays to measure phosphatase activity .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at an alkaline pH, often using glycine or diethanolamine buffers . The reaction can be stopped by adding a strong alkali such as sodium hydroxide .
Major Products: The primary product of the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl phosphate is widely used in scientific research for various applications:
Wirkmechanismus
The mechanism of action of 4-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of 4-nitrophenol and inorganic phosphate . The reaction proceeds through the formation of a covalent enzyme-phosphate intermediate, which is then hydrolyzed to release the products .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl phosphate is unique in its use as a chromogenic substrate for phosphatase assays. Similar compounds include:
4-Nitrophenyl acetate: Used as a substrate for carbonic anhydrase assays.
4-Nitrophenyl-β-D-glucopyranoside: Used to assay various glycosidase enzymes.
Bis(4-nitrophenyl) phosphate: Another substrate used in phosphatase assays.
These compounds share the common feature of releasing 4-nitrophenol upon enzymatic cleavage, making them useful in various biochemical assays .
Eigenschaften
CAS-Nummer |
12778-12-0 |
|---|---|
Molekularformel |
C6H4NO6P-2 |
Molekulargewicht |
217.07 g/mol |
IUPAC-Name |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
InChI-Schlüssel |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Verwandte CAS-Nummern |
32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7797545.png)




![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)



